![molecular formula C24H32N4OS B2665633 N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 476452-33-2](/img/structure/B2665633.png)
N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazole compounds are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are known for their diverse biological activities, including antifungal, antibacterial, anticancer, and antiviral properties .
Synthesis Analysis
1,2,4-Triazoles can be synthesized through various methods. One common method involves the reaction of thiosemicarbazides with α-haloketones .Molecular Structure Analysis
1,2,4-Triazoles have a five-membered ring structure with three nitrogen atoms. The exact structure of a specific 1,2,4-triazole compound would depend on the substituents attached to the ring .Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions, depending on the substituents present on the ring. They can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions, and participate in click chemistry .Physical And Chemical Properties Analysis
1,2,4-Triazoles are generally stable compounds. They are aromatic, due to the presence of a 6π electron system in the ring. The exact physical and chemical properties of a specific 1,2,4-triazole compound would depend on the substituents present on the ring .科学的研究の応用
Catalytic Synthesis and Material Enhancement
Catalytic Synthesis of N-Aryladamantane-1-carboxamides : This research involves the synthesis of N-aryl(benzyl)adamantane-1-carboxamides, which are produced by reacting adamantane-1-carboxylic acid with aromatic amines. The process highlights the compound's utility in synthesizing materials with potential applications in medicinal chemistry and material science (Shishkin et al., 2020).
Polymeric Materials Development
Synthesis and Characterization of Adamantane-type Cardo Polyamides : This study outlines the creation of new polyamides using an adamantane-type cardo dicarboxylic acid. These polyamides exhibit high molecular weight, solubility in various solvents, and significant mechanical strength, highlighting the compound's utility in developing advanced polymeric materials (Liaw et al., 1999).
Antimicrobial and Anti-inflammatory Applications
Synthesis, Antimicrobial, and Anti-inflammatory Activity of Adamantane Derivatives : This research demonstrates the potential of adamantane derivatives in producing compounds with potent antibacterial activity and good dose-dependent anti-inflammatory effects, showcasing the compound's relevance in developing new therapeutic agents (Al-Abdullah et al., 2014).
Advanced Material Applications
Nanoscale Adamantane Derivatives for AFM Applications : The study presents the synthesis of novel nanoscale adamantane derivatives designed for atomic force microscopy (AFM) applications, emphasizing the compound's potential in nanotechnology and surface science (Li et al., 2003).
Broad-Spectrum Antibacterial Candidates
Synthesis and Structure Insights of Novel Broad-Spectrum Antibacterial Candidates : This research discusses the synthesis of adamantane-1-carbohydrazide derivatives that exhibit potent antibacterial activity, indicating the compound's application in addressing bacterial resistance (Al-Wahaibi et al., 2020).
作用機序
将来の方向性
特性
IUPAC Name |
N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4OS/c1-2-3-9-30-23-27-26-21(28(23)20-7-5-4-6-8-20)16-25-22(29)24-13-17-10-18(14-24)12-19(11-17)15-24/h4-8,17-19H,2-3,9-16H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQRSOCMCUXQDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2665551.png)
![Methyl 2-methyl-5-[[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]methyl]furan-3-carboxylate](/img/structure/B2665552.png)
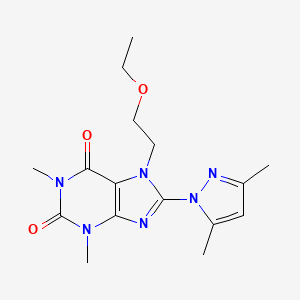
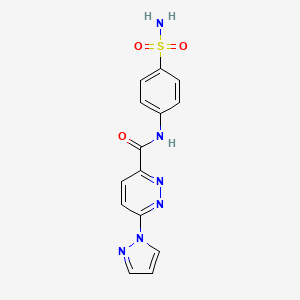
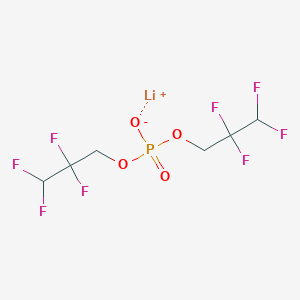
![methyl 4-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2665561.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2665563.png)
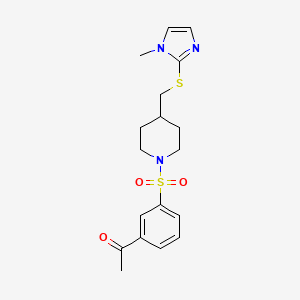
![methyl 6-chloro-2-(2-oxo-2-(o-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2665565.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)pyrazine-2-carboxamide hydrochloride](/img/structure/B2665566.png)
![5-(furan-2-yl)-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2665568.png)
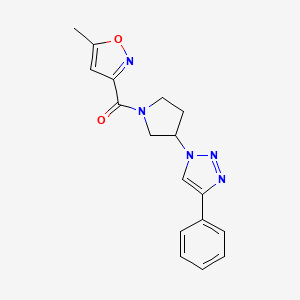
![3-(4-Chlorophenoxy)-1-[2-(phenoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2665573.png)